molecular formula C19H17BO3 B595130 4-(4-Benzyloxyphenyl)benzeneboronic acid CAS No. 1207894-62-9

4-(4-Benzyloxyphenyl)benzeneboronic acid

Cat. No.: B595130
CAS No.: 1207894-62-9
M. Wt: 304.152
InChI Key: QNTKEFUYQWYPQF-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)benzeneboronic acid is an organic compound with the molecular formula C19H17BO3 It is a boronic acid derivative that features a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:

    Preparation of the Aryl Halide: The starting material, 4-bromo-4’-benzyloxybiphenyl, is synthesized through the bromination of 4-benzyloxybiphenyl.

    Coupling Reaction: The aryl halide is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as potassium carbonate) in an organic solvent (such as toluene) under an inert atmosphere. The reaction mixture is heated to facilitate the coupling process.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, continuous flow reactors, and automated purification systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf), and other palladium complexes.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Toluene, ethanol, and dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, and potassium permanganate.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Benzyloxy Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(4-Benzyloxyphenyl)benzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs with unique pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)benzeneboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid group transfers its aryl group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

4-(4-Benzyloxyphenyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and solubility.

    4-Bromophenylboronic Acid: Contains a bromine atom, making it more reactive in certain coupling reactions but less stable under oxidative conditions.

The uniqueness of this compound lies in its benzyloxy group, which provides additional functionalization options and enhances its reactivity in various chemical transformations.

Properties

IUPAC Name

[4-(4-phenylmethoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTKEFUYQWYPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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